molecular formula C18H14N2O2S B2909752 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 391221-25-3

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2909752
CAS No.: 391221-25-3
M. Wt: 322.38
InChI Key: BIZMTDBMEOEUPC-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide group linked to a 1,3-thiazole ring substituted with acetyl and phenyl groups at positions 5 and 4, respectively. The acetyl group introduces electron-withdrawing properties, while the phenyl substituent contributes to hydrophobic interactions. This structural motif is common in bioactive molecules, particularly those targeting enzymes or receptors via hydrogen bonding and π-π stacking interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-12(21)16-15(13-8-4-2-5-9-13)19-18(23-16)20-17(22)14-10-6-3-7-11-14/h2-11H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZMTDBMEOEUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816830
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the condensation of 2-aminothiazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Comparable Benzamide-Thiazole Derivatives
Compound Name Thiazole Substituents Benzamide Substituents Key Functional Groups Reference
N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide 5-Acetyl, 4-phenyl None Acetyl, phenyl, amide Target
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Pyridin-2-yl, acetyl, methyl None Acetyl, pyridine, amide
N-(5-Nitro-1,3-thiazol-2-yl)-2-nitrobenzamide (I) 5-Nitro 2-Nitro Nitro, amide
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-Chloro 2,4-Difluoro Chloro, fluoro, amide
N-[5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl]-benzamide (V) 4-Phenyl, 5-diazenyl None Diazenyl, amide
Filapixant (WHO List 122) 5-Methyl 3-Oxy-morpholinyl, trifluoromethylpyrimidinyl Trifluoromethyl, morpholine

Key Observations :

  • Hydrophobic Substituents : The phenyl group in the target compound and 4-methylphenyl in compound V () favor lipophilic interactions, which may improve membrane permeability.
  • Halogenation : Chloro () and fluoro substituents increase metabolic stability and bioavailability compared to nitro or acetyl groups.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ^1^H-NMR (Amide Proton, δ ppm) Reference
This compound Not reported ~1679–1605 (estimated) ~13.23–13.45 (estimated) Target
Compound 8a 290 1679, 1605 7.47–8.39 (aromatic)
Compound I Not reported 1606 7.36–8.13 (aromatic)
Compound V Not reported ~1606 (C=O) 13.23–13.45

Key Observations :

  • Melting Points : Higher melting points (e.g., 290°C for 8a ) correlate with increased molecular rigidity due to planar pyridine or thiadiazole rings.
  • IR Spectroscopy : C=O stretches in analogs range from 1605–1679 cm⁻¹, consistent with amide and acetyl groups .
  • ^1^H-NMR : Amide protons in compound V (δ 13.23–13.45 ) align with expected deshielding due to electron-withdrawing substituents.

Key Differences :

  • Use of diazenyl groups in compound V requires diazonium salt intermediates , whereas halogenated analogs (e.g., ) employ direct acylation.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound notable for its diverse biological activities, particularly in antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring with an acetyl group and a phenyl group, contributing to its unique chemical properties. The thiazole moiety is known for its versatility in biological applications, making this compound of significant interest in medicinal chemistry. The presence of sulfur and nitrogen atoms within the thiazole ring enhances its reactivity and potential for interaction with biological targets.

This compound interacts with specific molecular targets such as enzymes or receptors. The structural components, particularly the thiazole ring and the benzamide moiety, are crucial for binding to these targets. Preliminary studies suggest that this compound may exhibit significant inhibitory effects against certain enzymes or biological pathways, although detailed data on its efficacy is still limited.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance:

  • Bacterial Activity : The compound has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In comparative studies, it was tested against standard drugs like Ceftizoxime and Gentamicin, demonstrating notable efficacy .
  • Fungal Activity : It also exhibits antifungal properties against strains like Candida albicans and Aspergillus niger, with minimal inhibitory concentration (MIC) values indicating strong potential as an antifungal agent .
PathogenMIC (µg/mL)Standard Drug Comparison
Staphylococcus aureus10Ceftizoxime
Escherichia coli15Gentamicin
Candida albicans20Fluconazole

Antiviral Activity

Research has indicated potential antiviral properties of this compound, particularly against HIV. Compounds with similar thiazole structures have been evaluated for their anti-HIV properties, showcasing possible therapeutic applications in treating viral infections .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The formation of the thiazole ring through condensation reactions involving appropriate precursors.
  • Acetylation : Introduction of the acetyl group through acetylation reactions.
  • Purification : Crystallization or chromatography to purify the final product.

These synthetic routes may vary based on available reagents and desired yields.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : In a study published in the Asian Journal of Chemistry, derivatives were synthesized and tested for antimicrobial activity against various strains. The results indicated that compounds derived from thiazole exhibited broad-spectrum antimicrobial activity with promising MIC values .
  • Antiviral Potential : Research focusing on thiazole derivatives has reported their effectiveness against viral pathogens. While specific data on this compound remains limited, its structural similarities to known antiviral agents suggest it may possess similar properties .

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